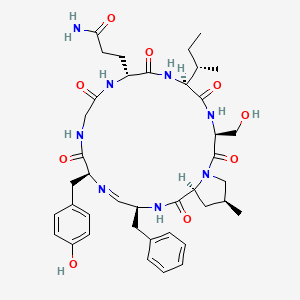
Nostocyclopeptide A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nostocyclopeptide A2 is a cyclic peptide.
Wissenschaftliche Forschungsanwendungen
Nostocyclopeptide A2 exhibits significant biological activities, primarily as an inhibitor of the 20S proteasome and as a potential anticancer agent.
Inhibition of 20S Proteasome:
- This compound has been shown to selectively inhibit the trypsin-like activity of the 20S proteasome, a critical proteolytic complex involved in cellular protein degradation and regulation. This inhibition is relevant in the context of various diseases, including cancer, where proteasome dysfunction is often observed .
Cytotoxicity Against Cancer Cell Lines:
- Research indicates that this compound demonstrates cytotoxic effects against human cancer cell lines, including colorectal adenocarcinoma (LoVo) and nasopharyngeal carcinoma (KB). The reported IC50 values are approximately 1 μM, highlighting its potential as a therapeutic agent .
Antitoxic Properties:
- This compound acts as an antitoxin by inhibiting the transport of harmful substances such as microcystin-LR and nodularin into hepatocytes. This is achieved through blocking organic anion transporters OATP1B1 and OATP1B3, which are often overexpressed in cancer cells .
Structural Characteristics
This compound is characterized by its unique cyclic structure, which includes an imino linkage between amino acid residues. Its structural attributes contribute to its biological activity:
| Attribute | Description |
|---|---|
| Composition | Seven amino acids including modified phenylalanine and tyrosine |
| Structural Features | Cyclic heptapeptide with an imino linkage |
| Biosynthetic Pathway | Produced via nonribosomal peptide synthesis in Nostoc species |
Case Studies
Several studies have documented the applications of this compound in various contexts:
Case Study 1: Anticancer Activity
- In vitro studies demonstrated that this compound significantly reduces cell viability in LoVo and KB cell lines. The mechanism involves apoptosis induction through proteasome inhibition, making it a candidate for further development as an anticancer drug .
Case Study 2: Toxin Inhibition
Eigenschaften
Molekularformel |
C40H54N8O9 |
|---|---|
Molekulargewicht |
790.9 g/mol |
IUPAC-Name |
3-[(3S,6S,9R,15S,18S,21S,23S)-18-benzyl-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide |
InChI |
InChI=1S/C40H54N8O9/c1-4-24(3)35-39(56)46-31(22-49)40(57)48-21-23(2)16-32(48)38(55)44-27(17-25-8-6-5-7-9-25)19-42-30(18-26-10-12-28(50)13-11-26)36(53)43-20-34(52)45-29(37(54)47-35)14-15-33(41)51/h5-13,19,23-24,27,29-32,35,49-50H,4,14-18,20-22H2,1-3H3,(H2,41,51)(H,43,53)(H,44,55)(H,45,52)(H,46,56)(H,47,54)/t23-,24-,27-,29+,30-,31-,32-,35-/m0/s1 |
InChI-Schlüssel |
OYHPNVXZUBWKJE-BZDICHPASA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C)CO |
Synonyme |
nostocyclopeptide A2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















